5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole
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Overview
Description
5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole is a complex organic compound that features a combination of imidazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole typically involves multiple steps. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the tetrazole ring . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halides, organometallic compounds, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted imidazole or tetrazole derivatives .
Scientific Research Applications
5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, affecting the activity of the target molecules . This interaction can lead to inhibition or activation of specific biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Candesartan: Another angiotensin II receptor antagonist with a similar core structure.
Valsartan: A compound with a similar mechanism of action and structural features.
Uniqueness
What sets 5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and interactions with biological targets. This versatility makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
271593-76-1 |
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Molecular Formula |
C24H25ClN6O2 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C24H25ClN6O2/c1-2-3-8-20-26-22(25)21(24-32-13-14-33-24)31(20)15-16-9-11-17(12-10-16)18-6-4-5-7-19(18)23-27-29-30-28-23/h4-7,9-12,24H,2-3,8,13-15H2,1H3,(H,27,28,29,30) |
InChI Key |
YYUVSONNQPVUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C5OCCO5)Cl |
Origin of Product |
United States |
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